molecular formula C18H21NO B4750373 2,4-dimethyl-N-(3-phenylpropyl)benzamide

2,4-dimethyl-N-(3-phenylpropyl)benzamide

Cat. No.: B4750373
M. Wt: 267.4 g/mol
InChI Key: GTLAUTBBQFCZHO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzene ring linked to an amide group. The amide nitrogen is further substituted with a 3-phenylpropyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.2) and a molecular weight of 311.4 g/mol. The compound’s planar benzamide core allows for π-π stacking interactions, while the phenylpropyl chain enhances membrane permeability, making it relevant in medicinal chemistry and material science .

Properties

IUPAC Name

2,4-dimethyl-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14-10-11-17(15(2)13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLAUTBBQFCZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-phenylpropyl)benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of automated systems also minimizes human error and enhances safety during the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4-dimethyl-N-(3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,4-dimethyl-N-(3-phenylpropyl)benzamide with structurally related benzamide derivatives:

Compound Name Benzamide Substituents Amide Side Chain Key Functional Groups Biological Activity/Applications Reference
This compound 2,4-dimethyl 3-phenylpropyl Methyl, phenylpropyl Anticancer (hypothetical), enzyme modulation
N-(3-Phenylpropyl)benzamide Unsubstituted 3-phenylpropyl Phenylpropyl Lower bioactivity due to lack of methyl groups
2-Hydroxy-N-(3-phenylpropyl)benzamide 2-hydroxy 3-phenylpropyl Hydroxy, phenylpropyl Anti-inflammatory (TNF-α reduction)
4-Chloro-N-(3-phenylpropyl)benzamide 4-chloro 3-phenylpropyl Chloro, phenylpropyl Enhanced receptor antagonism (P2X7)
N-(4-Fluorophenyl)-N-(2-hydroxyethyl)benzamide Unsubstituted 4-fluorophenyl, 2-hydroxyethyl Fluoro, hydroxyethyl Neuroprotective, antioxidant

Key Findings

Substituent Effects on Bioactivity :

  • Methyl groups (2,4-dimethyl) in the target compound enhance lipophilicity and metabolic stability compared to unsubstituted analogs like N-(3-phenylpropyl)benzamide .
  • Hydroxy groups (e.g., 2-hydroxy analog) improve solubility but reduce stability under acidic conditions, limiting in vivo efficacy .
  • Chloro substituents (e.g., 4-chloro analog) increase binding affinity to ion channels (e.g., P2X7 receptors) but may introduce toxicity risks .

Biological Activity Trends :

  • Compounds with phenylpropyl side chains exhibit better blood-brain barrier penetration, as seen in neuroprotection studies .
  • Anti-inflammatory activity correlates with hydroxy or methoxy substituents, as demonstrated by TNF-α reduction in LPS-induced models .

Synthetic Accessibility :

  • The target compound’s synthesis requires fewer steps (3–4 steps) compared to analogs with heterocyclic moieties (e.g., thiazole-containing derivatives, which require 5–7 steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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